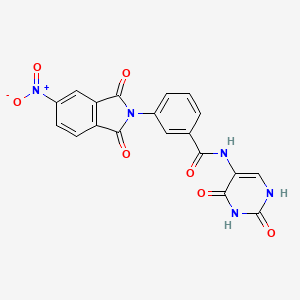![molecular formula C14H19N5O4S B3862673 pentyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate](/img/structure/B3862673.png)
pentyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate
Übersicht
Beschreibung
Pentyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate, also known as PT-100, is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Wirkmechanismus
The mechanism of action of pentyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in inflammation, cancer, and fibrosis. pentyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate has been shown to inhibit the activation of NF-κB, which plays a key role in the production of pro-inflammatory cytokines. pentyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate has also been found to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell growth and survival. Additionally, pentyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate has been shown to inhibit the activity of the TGF-β signaling pathway, which is involved in the development of fibrosis.
Biochemical and Physiological Effects:
pentyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and reduce the development of fibrosis. pentyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate has also been found to reduce oxidative stress, which is a key factor in many diseases. Additionally, pentyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate has been shown to improve insulin sensitivity and to reduce blood glucose levels in diabetic animals.
Vorteile Und Einschränkungen Für Laborexperimente
Pentyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have low toxicity and to be well-tolerated in animal studies. However, pentyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, pentyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate has a short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for the study of pentyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate. One direction is to further investigate its mechanism of action and to identify additional signaling pathways that it may target. Another direction is to explore its potential therapeutic applications in humans, particularly in the treatment of inflammatory diseases, cancer, and fibrosis. Additionally, future studies could investigate the potential use of pentyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate in combination with other drugs to enhance its effectiveness. Finally, further research could explore the potential use of pentyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate as a diagnostic tool for the early detection of diseases.
Wissenschaftliche Forschungsanwendungen
Pentyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-fibrotic effects. pentyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, and to reduce the activation of NF-κB, a transcription factor that plays a key role in inflammation. pentyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate has also been found to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. Additionally, pentyl {4-[(4H-1,2,4-triazol-4-ylamino)sulfonyl]phenyl}carbamate has been shown to reduce the production of collagen, a protein that is involved in the development of fibrosis.
Eigenschaften
IUPAC Name |
pentyl N-[4-(1,2,4-triazol-4-ylsulfamoyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O4S/c1-2-3-4-9-23-14(20)17-12-5-7-13(8-6-12)24(21,22)18-19-10-15-16-11-19/h5-8,10-11,18H,2-4,9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMFUNAJSAUXBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN2C=NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
pentyl N-[4-(1,2,4-triazol-4-ylsulfamoyl)phenyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



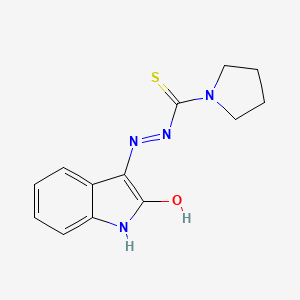
![2-anilino-6-bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3862600.png)
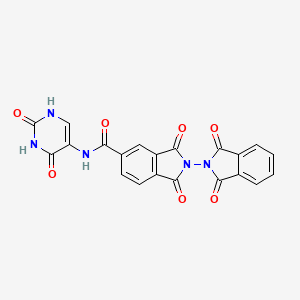
![N-(2,5-dimethylphenyl)-N-(2-oxo-2-{2-[1-(2-thienyl)ethylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B3862612.png)
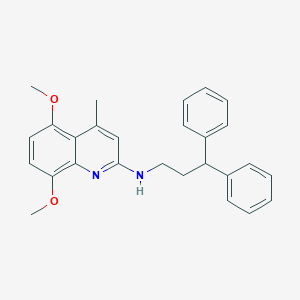
![N'-[4-(methylthio)benzylidene]cyclopropanecarbohydrazide](/img/structure/B3862640.png)
![N'-[1-(4-aminophenyl)ethylidene]-3,5-dichloro-2-hydroxybenzohydrazide](/img/structure/B3862648.png)
![2-(2-isopropyl-5-methylphenoxy)-N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}acetohydrazide](/img/structure/B3862654.png)
![7-chloro-4-methyl-N-[3-(trifluoromethyl)benzyl]-2-quinolinamine](/img/structure/B3862660.png)
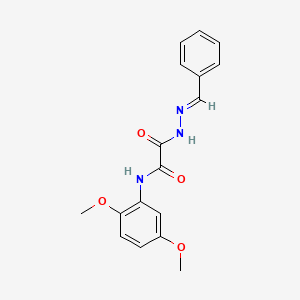
![N'-[2-(allyloxy)benzylidene]-2-(2-allylphenoxy)acetohydrazide](/img/structure/B3862663.png)
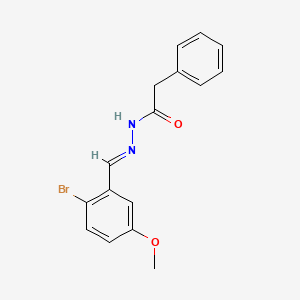
![2-(3,5-dimethylbenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3862684.png)
